molecular formula C20H17BrN2O3 B4881402 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B4881402
M. Wt: 413.3 g/mol
InChI Key: KFKIMAQIOKUWLC-UHFFFAOYSA-N
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Description

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid, also known as ABPP, is a chemical compound that belongs to the class of pyrrole-based compounds. ABPP has been widely studied for its potential applications in scientific research due to its unique chemical properties and biological activities.

Mechanism of Action

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid works by selectively labeling the active site of enzymes and other proteins with a chemical probe. The probe contains a reactive group that covalently attaches to the active site of the protein, allowing for the identification and characterization of the protein's activity.
Biochemical and Physiological Effects:
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid can be used to identify and characterize the activity of enzymes and other proteins in complex biological systems. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid can also be used to develop new drugs and therapies for various diseases.

Advantages and Limitations for Lab Experiments

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its ability to selectively label the active site of enzymes and other proteins, its high sensitivity, and its versatility. However, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid also has some limitations, including its potential for off-target labeling and its dependence on the availability of suitable chemical probes.

Future Directions

There are several future directions for the use of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid in scientific research. One potential direction is the development of new chemical probes that can selectively label specific classes of enzymes and other proteins. Another potential direction is the use of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid in drug discovery and development, particularly in the identification and characterization of new drug targets. Additionally, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid could be used in the study of disease mechanisms and the development of new therapies for various diseases.

Synthesis Methods

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4-bromoacetophenone and 4-aminobenzoyl chloride, which are then reacted to form 4-(aminocarbonyl)phenyl)-4-bromoacetophenone. The second step involves the synthesis of 5-bromo-1H-pyrrole-2-carboxylic acid, which is then reacted with 4-(aminocarbonyl)phenyl)-4-bromoacetophenone to form 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid.

Scientific Research Applications

3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid has been widely used in scientific research due to its potential applications in various fields such as drug discovery, proteomics, and chemical biology. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid can be used to identify and characterize the activity of enzymes and other proteins in complex biological systems. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid can also be used to develop new drugs and therapies for various diseases.

properties

IUPAC Name

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(24)25)23(18)16-7-3-14(4-8-16)20(22)26/h1-9,11H,10,12H2,(H2,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKIMAQIOKUWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid

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